5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine
Overview
Description
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds have been used as molecular catalysts for water oxidation , suggesting potential targets could be enzymes or proteins involved in redox reactions.
Mode of Action
Given its structural similarity to other triazole derivatives, it may interact with its targets through the formation of coordination bonds, particularly with metal ions present in enzyme active sites .
Biochemical Pathways
Based on its potential role as a catalyst in water oxidation , it might influence pathways related to oxidative stress and cellular redox homeostasis.
Result of Action
If it acts as a catalyst in water oxidation, it could potentially influence cellular redox status and contribute to oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine typically involves the nitration of 2-(1H-1,2,4-triazol-1-yl)pyridine. One common method includes the following steps:
Nitration Reaction: The starting material, 2-(1H-1,2,4-triazol-1-yl)pyridine, is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction: 5-amino-2-(1H-1,2,4-triazol-1-yl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Industrial Chemistry: The compound is explored for its use in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,4-triazole-3-one: Another nitro-substituted triazole compound with similar energetic properties.
3-nitro-1,2,4-triazole: A compound with a similar structure but different substitution pattern, leading to different chemical and physical properties.
Uniqueness
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both a pyridine ring and a triazole ring, which imparts distinct coordination chemistry and biological activity. The combination of these two heterocyclic systems in a single molecule allows for versatile applications in various fields of research and industry.
Biological Activity
5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a nitro group at the 5-position of the pyridine ring and a 1,2,4-triazole moiety. Various synthetic routes have been explored to produce this compound, often involving the reaction of pyridine derivatives with triazole precursors under controlled conditions.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. In a study evaluating its efficacy against various microbial strains:
Microbe | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Candida albicans | 100 µg/mL |
These results indicate that the compound exhibits potent activity against both bacterial and fungal pathogens, making it a candidate for further exploration in treating infections caused by resistant strains .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. A study reported that this compound inhibited the proliferation of cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer). The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.3 |
MCF-7 | 22.7 |
The presence of the nitro group is believed to enhance its cytotoxic effects by inducing apoptosis in cancer cells .
The biological activity of this compound is attributed to its ability to interfere with cellular processes. Specifically, it has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer . This inhibition disrupts signaling pathways that promote cell growth and survival.
Case Study 1: Antitubercular Activity
In a focused study on antitubercular activity, the compound exhibited an MIC value of 0.78 µM against Mycobacterium tuberculosis. The study concluded that the nitro group at position C5 is crucial for its antitubercular action. Substituting this group with other electron-withdrawing groups significantly reduced activity .
Case Study 2: Anticonvulsant Properties
Another investigation assessed the anticonvulsant potential of related triazole compounds. While specific data on the nitro-pyridine derivative was limited, structural analogs showed promise in inhibiting voltage-gated sodium channels (VGSC), suggesting similar mechanisms may be explored for this compound .
Properties
IUPAC Name |
5-nitro-2-(1,2,4-triazol-1-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-1-2-7(9-3-6)11-5-8-4-10-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMHDZRVHSKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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